molecular formula C9H8F2O2 B1450390 (4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1568046-69-4

(4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No. B1450390
M. Wt: 186.15 g/mol
InChI Key: BENNDZVXBNBEBX-ZETCQYMHSA-N
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Description

“(4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol” is a chemical compound with the CAS number 1568046-69-4 . It has a molecular weight of 186.16 and a molecular formula of C9H8F2O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol” include a molecular weight of 186.16 and a molecular formula of C9H8F2O2 . The boiling point and storage conditions are not specified in the search results .

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • Decarbonylation Reactions : A study by Quinn and Rae (1981) explored the decarbonylation of 3,3-dimethyl-1H-2-benzopyran-1,3(4H)-dione to produce derivatives including 5,8-difluoro anhydride. This process demonstrates an application in the synthesis of complex organic compounds (Quinn & Rae, 1981).

Biologically Active Compounds from Fungi

  • Mangrove Endophytic Fungus Derivatives : Yang et al. (2020) isolated new benzopyran derivatives from a mangrove endophytic fungus, highlighting the role of natural sources in producing biologically significant compounds, including structures similar to (4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (Yang et al., 2020).

Crystallography and Structural Analysis

  • Crystal Structure Studies : Salam et al. (2021) conducted single-crystal X-ray crystallographic studies of similar benzopyran derivatives, providing insights into the structural aspects of these compounds. This research is crucial for understanding the physical and chemical properties of benzopyrans (Salam et al., 2021).

Synthesis and Molecular Conformation

  • Synthesis and Conformational Study : Dolmazon et al. (2010) explored the conformational aspects of similar compounds using molecular mechanics, providing a deeper understanding of their molecular structure and behavior (Dolmazon et al., 2010).

Antihypertensive Activity

  • Potential in Blood Pressure Management : Research by Ashwood et al. (1986) on related 4-(cyclic amido)-2H-1-benzopyran-3-ols showed significant antihypertensive activity. This suggests a possible application of similar benzopyran derivatives in the treatment of hypertension (Ashwood et al., 1986).

properties

IUPAC Name

(4S)-5,8-difluoro-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2,7,12H,3-4H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENNDZVXBNBEBX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2C1O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(C=CC(=C2[C@H]1O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 2
(4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 3
(4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 4
(4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 5
(4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 6
Reactant of Route 6
(4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

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